molecular formula C12H23NS B13284843 3-[(Cyclohexylsulfanyl)methyl]piperidine

3-[(Cyclohexylsulfanyl)methyl]piperidine

Cat. No.: B13284843
M. Wt: 213.38 g/mol
InChI Key: NKRODQBMSINKID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Piperidine (B6355638) Chemistry and its Role in Synthetic Design

Piperidine is a six-membered heterocyclic amine that is a foundational structure in a vast number of natural products, alkaloids, and pharmaceuticals. wikipedia.orgnih.gov Its saturated, non-aromatic ring system prefers a stable chair conformation, similar to cyclohexane (B81311). wikipedia.org The nitrogen atom within the ring imparts basic and nucleophilic properties, making it a reactive center for various chemical transformations. solubilityofthings.com

In synthetic design, the piperidine ring is one of the most important synthetic fragments used for drug development. nih.govresearchgate.net Its derivatives are found in over twenty classes of pharmaceuticals. nih.gov The piperidine skeleton can influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules by enhancing membrane permeability, improving metabolic stability, and facilitating receptor binding. researchgate.net

Common synthetic routes to piperidine derivatives include:

Hydrogenation/Reduction: The most common method involves the reduction of corresponding pyridine (B92270) precursors, often using transition metal catalysts. nih.gov

Intramolecular and Intermolecular Cyclization: These methods involve forming the ring from linear precursors through various annulation and amination reactions. nih.gov

Functionalization: Existing piperidine rings can be modified at the nitrogen atom or the carbon backbone to introduce diverse substituents. fiveable.me

The versatility of piperidine makes it a "privileged scaffold" in medicinal chemistry, continually explored for the development of new therapeutic agents. ijnrd.org

Exploration of Cyclohexane Derivatives in Complex Molecular Architectures

The cyclohexane ring is a non-polar, saturated carbocycle that serves as a fundamental building block in organic chemistry. wikipedia.org Its primary conformational feature is the strain-free chair conformation, which positions substituents in either axial or equatorial orientations. This stereochemical rigidity is a critical design element in complex molecules.

In molecular design, particularly in pharmaceuticals, the cyclohexane moiety is often used to:

Increase Lipophilicity: Its hydrocarbon nature can enhance a molecule's ability to cross lipid membranes.

Provide a Rigid Scaffold: The defined three-dimensional structure of the cyclohexane ring can lock a molecule into a specific conformation, which is often crucial for precise interaction with biological targets like enzymes or receptors. azjm.org

Act as a Bioisosteric Replacement: It can sometimes replace other cyclic systems, like a phenyl ring, to fine-tune a molecule's properties.

Cyclohexane and its derivatives are important intermediates in the synthesis of various drugs and materials. ontosight.airesearchgate.net Their incorporation into molecular architectures is a well-established strategy for optimizing the physical and biological properties of a compound. azjm.org

The Role of Sulfanyl (B85325) Linkages in Organic Transformations

The sulfanyl linkage, also known as a thioether or sulfide (B99878) group (R-S-R'), is a sulfur-containing functional group that plays a significant role in organic synthesis. numberanalytics.com Unlike its oxygen analog (the ether linkage), the sulfur atom in a thioether has available d-orbitals and is more polarizable, leading to unique reactivity.

Key roles of sulfanyl linkages in organic transformations include:

Nucleophilicity: The sulfur atom is a soft nucleophile, readily participating in substitution reactions to form carbon-sulfur bonds. numberanalytics.com

Oxidation: Sulfides can be easily oxidized to form sulfoxides and subsequently sulfones, which are themselves valuable functional groups in synthesis. researchgate.net The electron-withdrawing nature of sulfones, for example, makes them useful in various transformations. rsc.org

Stabilization of Adjacent Carbanions: The sulfur atom can stabilize an adjacent negative charge, facilitating the formation of carbanions that can then be used in carbon-carbon bond-forming reactions. rsc.org

Sigmatropic Rearrangements: Sulfides are known to participate in rearrangements, such as the wikipedia.orgnih.gov-sigmatropic rearrangement, which is a powerful tool for constructing complex molecular frameworks. numberanalytics.com

The thioether bond is a versatile and synthetically useful linkage, providing a handle for a wide array of subsequent chemical modifications. scispace.com

Interactive Data Table for 3-[(Cyclohexylsulfanyl)methyl]piperidine

Specific experimental data for this compound is limited. The following table includes basic calculated and predicted properties.

PropertyValue
Molecular Formula C12H23NS
Molecular Weight 213.38 g/mol
CAS Number 90343-42-9
Predicted LogP 3.8 - 4.2
Predicted Boiling Point ~320-340 °C
Predicted Density ~0.98 g/cm³

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H23NS

Molecular Weight

213.38 g/mol

IUPAC Name

3-(cyclohexylsulfanylmethyl)piperidine

InChI

InChI=1S/C12H23NS/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h11-13H,1-10H2

InChI Key

NKRODQBMSINKID-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SCC2CCCNC2

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Cyclohexylsulfanyl Methyl Piperidine and Its Analogues

Retrosynthetic Analysis of the 3-[(Cyclohexylsulfanyl)methyl]piperidine Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, several disconnection strategies can be envisioned.

The formation of the piperidine (B6355638) ring is a key aspect of the synthesis. Several established methods for constructing 3-substituted piperidines can be considered. mdpi.comenamine.net One common approach involves the reduction of a corresponding substituted pyridine (B92270) precursor. This simplifies the retrosynthesis to the synthesis of 3-(halomethyl)pyridine or a related electrophile.

Another powerful strategy is intramolecular cyclization. mdpi.com This could involve, for example, the cyclization of a linear amino-aldehyde or a related substrate where the nitrogen and a suitable carbon atom are poised to form the six-membered ring. mdpi.com Ring-closing metathesis (RCM) of a diene-containing amine is also a viable, though often more complex, approach. For the specific target, a key intermediate for cyclization could be an appropriately substituted 1,5-dihalide reacting with a primary amine or ammonia.

More advanced methods include the ring expansion of smaller heterocycles, such as substituted prolinols, which can rearrange to form 3-substituted piperidines. nih.gov Additionally, asymmetric synthesis strategies, like the rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with dihydropyridines, offer enantioselective access to chiral 3-substituted piperidines. nih.gov

Disconnection ApproachKey IntermediateRelevant Synthetic Methods
Pyridine Reduction3-[(Cyclohexylsulfanyl)methyl]pyridineCatalytic Hydrogenation (e.g., H2/Pd/C, H2/PtO2)
Intramolecular CyclizationN-protected 6-amino-1-(cyclohexylsulfanyl)hexan-2-olReductive Amination, Mitsunobu Reaction
Ring ExpansionSubstituted Prolinol DerivativeAziridinium Intermediate Formation

The C-S bond formation is another critical step. A straightforward and common method is the nucleophilic substitution of a suitable leaving group on the methylpiperidine moiety with cyclohexanethiol. This involves a C-S disconnection, leading back to a 3-(halomethyl)piperidine or a 3-(mesyloxymethyl)piperidine and cyclohexanethiol. The high nucleophilicity of the thiolate anion makes this a highly efficient transformation.

Alternatively, a Mitsunobu reaction between a 3-(hydroxymethyl)piperidine and cyclohexanethiol provides a milder approach, avoiding the need for a halide intermediate. This method is particularly useful when dealing with sensitive substrates.

The cyclohexyl group is typically introduced as part of the cyclohexanethiol nucleophile. This starting material is commercially available, making this a convergent and efficient strategy. The alternative of constructing the cyclohexyl ring on a pre-existing sulfur-containing molecule is significantly more complex and less common for this type of structure.

Total Synthesis Pathways for this compound

Based on the retrosynthetic analysis, both linear and convergent synthetic strategies can be devised for the total synthesis of this compound. Convergent syntheses are generally more efficient for complex molecules as they allow for the independent synthesis of key fragments which are then combined at a later stage. fiveable.mewikipedia.orgchemistnotes.com

A plausible linear synthesis would commence with a commercially available piperidine derivative, such as 3-piperidinecarboxaldehyde or 3-piperidinecarboxylic acid.

Example of a Linear Synthetic Sequence:

Reduction of the Carbonyl Group: Starting from N-protected 3-piperidinecarboxaldehyde, reduction of the aldehyde to the corresponding alcohol using a mild reducing agent like sodium borohydride (NaBH₄) would yield N-protected 3-(hydroxymethyl)piperidine.

Activation of the Hydroxyl Group: The resulting alcohol can then be converted into a good leaving group, for instance, by tosylation with p-toluenesulfonyl chloride (TsCl) or mesylation with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N).

Nucleophilic Substitution: The activated alcohol derivative can then undergo nucleophilic substitution with cyclohexanethiolate, generated by treating cyclohexanethiol with a base such as sodium hydride (NaH), to form the desired C-S bond.

Deprotection: Finally, removal of the N-protecting group (e.g., Boc or Cbz) under appropriate conditions (e.g., trifluoroacetic acid for Boc) would afford the target compound, this compound.

StepReactionKey ReagentsIntermediate/Product
1ReductionNaBH₄, MethanolN-Boc-3-(hydroxymethyl)piperidine
2MesylationMsCl, Et₃N, DichloromethaneN-Boc-3-(mesyloxymethyl)piperidine
3ThioetherificationCyclohexanethiol, NaH, THFN-Boc-3-[(Cyclohexylsulfanyl)methyl]piperidine
4DeprotectionTFA, DichloromethaneThis compound

A convergent approach would involve the separate synthesis of a functionalized piperidine precursor and the cyclohexylsulfur moiety, followed by their coupling. A highly efficient convergent strategy would start from a substituted pyridine.

Example of a Convergent Synthetic Strategy:

Synthesis of the Piperidine Precursor: 3-Picoline (3-methylpyridine) can be halogenated at the methyl group using N-bromosuccinimide (NBS) to form 3-(bromomethyl)pyridine.

Formation of the Thioether: This electrophilic pyridine derivative can then be reacted with cyclohexanethiol in the presence of a base to form 3-[(cyclohexylsulfanyl)methyl]pyridine.

Hydrogenation of the Pyridine Ring: The final step involves the catalytic hydrogenation of the pyridine ring to the piperidine ring. This can be achieved using various catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. evitachem.com This method often provides good stereoselectivity, favoring the formation of the cis-isomer depending on the catalyst and conditions. nih.gov

This convergent approach is generally more efficient as it builds the core carbon-sulfur framework early in the synthesis, with the more challenging ring reduction as the final step.

StepReactionKey ReagentsIntermediate/Product
1BrominationNBS, AIBN, CCl₄3-(Bromomethyl)pyridine
2ThioetherificationCyclohexanethiol, K₂CO₃, Acetone3-[(Cyclohexylsulfanyl)methyl]pyridine
3HydrogenationH₂, Pd/C, EthanolThis compound

Stereoselective Synthesis of Chiral this compound Isomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the enantioselective synthesis of this compound is of significant importance. This section discusses various strategies to control the stereochemical outcome of the synthesis.

Asymmetric Construction of the Piperidine Core

One of the primary strategies for the stereoselective synthesis of 3-substituted piperidines involves the asymmetric construction of the piperidine ring itself. This can be achieved through various methods, including the use of chiral starting materials from the chiral pool, or through asymmetric cyclization reactions. For instance, chiral amino acids or their derivatives can serve as versatile starting materials, where the inherent chirality is carried through the synthetic sequence to establish the desired stereocenter in the final piperidine product.

Another powerful approach is the use of asymmetric cyclization reactions. For example, enantioselective intramolecular hydroamination or reductive amination of appropriate unsaturated amine precursors can lead to the formation of the chiral piperidine ring with high enantiomeric excess. The choice of catalyst, often a chiral transition metal complex, is crucial in directing the stereochemical outcome of the cyclization.

Table 1: Hypothetical Asymmetric Cyclization Approaches to a Chiral Piperidine Core

Cyclization StrategyChiral Catalyst/ReagentPrecursor TypeExpected Outcome
Intramolecular HydroaminationChiral Lanthanide Complexδ,ε-Unsaturated AmineEnantioenriched 3-Substituted Piperidine
Asymmetric Reductive AminationChiral Brønsted AcidUnsaturated δ-KetoamineChiral Piperidine Derivative
Aza-Diels-Alder ReactionChiral Lewis AcidChiral Imine and DieneDiastereomerically Enriched Tetrahydropyridine

Note: This table presents hypothetical strategies based on established methodologies for piperidine synthesis, as specific data for this compound is not available in the public domain.

Chiral Auxiliary Approaches

The use of chiral auxiliaries is a well-established method for asymmetric synthesis. In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of chiral this compound, a chiral auxiliary could be attached to the nitrogen atom of a piperidine precursor or to a precursor of the side chain. For example, a chiral oxazolidinone or a camphor-derived auxiliary could be employed to direct the diastereoselective alkylation of a piperidine enolate or a related nucleophile. Subsequent removal of the auxiliary would then provide the desired enantiomer of the 3-substituted piperidine.

Table 2: Potential Chiral Auxiliaries for Stereoselective Synthesis

Chiral AuxiliaryType of ReactionPoint of AttachmentPotential Advantage
Evans' OxazolidinoneDiastereoselective AlkylationNitrogen of Piperidine PrecursorHigh Diastereoselectivity, Well-established Methodology
CamphorsultamDiastereoselective Conjugate AdditionSide Chain PrecursorGood Stereochemical Control, Crystalline Intermediates
(S)- or (R)-α-MethylbenzylamineDiastereoselective CyclizationFormation of Chiral ImineReadily Available, Can be Removed by Hydrogenolysis

Note: This table is illustrative of the types of chiral auxiliaries that could be applied, based on general principles of asymmetric synthesis.

Asymmetric Catalysis in Key Bond Formations

Asymmetric catalysis offers a highly efficient and atom-economical approach to the synthesis of chiral molecules. In this strategy, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral this compound, asymmetric catalysis could be applied to several key bond-forming reactions.

For instance, the asymmetric hydrogenation of a suitably functionalized pyridine or tetrahydropyridine precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands) could establish the stereocenter at the 3-position. Another potential application is the catalytic asymmetric conjugate addition of a thiol, such as cyclohexanethiol, to a Michael acceptor precursor of the piperidine side chain.

Table 3: Examples of Asymmetric Catalytic Reactions for Piperidine Synthesis

Reaction TypeCatalyst SystemSubstrate TypeKey Transformation
Asymmetric Hydrogenation[Rh(COD)Cl]₂ / Chiral Phosphine Ligand3-Substituted PyridineEnantioselective reduction of the pyridine ring
Asymmetric Michael AdditionChiral Organocatalyst (e.g., Proline derivative)α,β-Unsaturated Piperidine PrecursorEnantioselective C-S bond formation
Asymmetric Heck ReactionPalladium Catalyst / Chiral LigandDihydropyridine and Boronic AcidAsymmetric carbometalation to form 3-substituted tetrahydropyridine

Note: This table provides examples of established asymmetric catalytic methods that could be adapted for the synthesis of the target compound.

Development of Novel Synthetic Routes to this compound

Beyond stereoselectivity, modern synthetic chemistry also emphasizes the development of environmentally friendly and scalable synthetic routes. This section explores the potential application of green chemistry principles and flow chemistry to the synthesis of this compound.

Green Chemistry Approaches in its Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green chemistry principles could be applied.

The use of safer solvents is a key aspect of green chemistry. Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids could significantly improve the environmental profile of the synthesis. Furthermore, the development of catalytic reactions, as discussed in the context of asymmetric synthesis, is inherently a green approach as it reduces the amount of waste generated compared to stoichiometric reactions.

Atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is another important principle. Designing synthetic routes that maximize atom economy, for example through addition or cycloaddition reactions, would minimize waste.

Table 4: Green Chemistry Principles and their Potential Application

Green Chemistry PrincipleApplication in SynthesisPotential Benefit
Use of Safer SolventsReplacing chlorinated solvents with water or bio-based solventsReduced environmental impact and worker exposure
CatalysisEmploying recyclable metal or organocatalystsReduced waste, lower energy consumption
Atom EconomyDesigning routes based on addition reactionsMinimized byproduct formation
Use of Renewable FeedstocksSourcing starting materials from biomassIncreased sustainability

Flow Chemistry Applications for Scalable Production

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers several advantages for the scalable production of fine chemicals and pharmaceuticals. These benefits include improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automated process control and optimization.

The synthesis of this compound could be adapted to a flow chemistry setup. For instance, a key hydrogenation or cyclization step could be performed in a packed-bed reactor containing a heterogeneous catalyst. This would allow for continuous production and easy separation of the product from the catalyst. The introduction of reagents, such as cyclohexanethiol, could be precisely controlled using syringe pumps, improving reaction safety and reproducibility.

Table 5: Potential Flow Chemistry Setups for Key Synthetic Steps

Reaction StepFlow Reactor TypeKey Parameters to ControlPotential Advantages
Catalytic HydrogenationPacked-Bed Reactor with Heterogeneous CatalystTemperature, Pressure, Flow RateEfficient catalyst recycling, improved safety
C-S Bond FormationMicroreactorStoichiometry, Residence Time, TemperaturePrecise control over reaction conditions, rapid optimization
CyclizationCoil ReactorTemperature, Residence TimeUniform heating, potential for high-pressure reactions

Note: The application of flow chemistry to the synthesis of this compound is speculative and would require experimental validation.

Biocatalytic Pathways for Structural Modification

The application of biocatalysis in the structural modification of piperidine scaffolds represents a significant advancement in synthetic chemistry, offering high selectivity and milder reaction conditions compared to traditional chemical methods. While specific biocatalytic pathways for the direct modification of this compound are not extensively documented in publicly available research, the broader field of piperidine alkaloid synthesis provides a strong basis for postulating potential enzymatic transformations. These methodologies can be conceptually applied to introduce structural diversity to the target molecule and its analogues.

Enzymes such as lipases, hydrolases, oxidoreductases (including hydroxylases and amine oxidases), and transaminases are instrumental in these transformations. They can facilitate reactions like hydroxylation, oxidation, reduction, and the formation of new carbon-carbon or carbon-nitrogen bonds, leading to a variety of structurally modified piperidine derivatives.

One prominent strategy involves the use of hydroxylases to introduce hydroxyl groups into the piperidine or cyclohexyl rings. For instance, engineered proline-4-hydroxylase and ectoine 5-hydroxylase have been successfully used for the C-H oxidation of carboxylated piperidines. chemistryviews.org This enzymatic hydroxylation introduces a functional handle that can be further manipulated chemically. chemistryviews.org Such an approach could potentially be used to hydroxylate the piperidine ring of this compound, creating precursors for further derivatization.

Chemo-enzymatic cascades have also emerged as a powerful tool for the asymmetric synthesis of substituted piperidines. acs.orgnih.gov A key step in some of these cascades is the stereoselective reduction of an imine or enamine intermediate, often catalyzed by an ene imine reductase (EneIRED). acs.orgnih.gov This method allows for the precise control of stereochemistry at the 3- and 4-positions of the piperidine ring. acs.orgnih.gov While this is more relevant to the de novo synthesis of analogues, the principle of using reductases for stereoselective transformations is a cornerstone of biocatalytic piperidine modification.

Lipases, particularly Candida antarctica lipase B (CALB), have been employed in the synthesis of piperidine derivatives through multicomponent reactions. rsc.org Immobilized CALB has been shown to be an efficient and reusable catalyst for the synthesis of clinically valuable piperidines. rsc.org Furthermore, lipases are widely used for the kinetic resolution of racemic piperidine derivatives and the desymmetrization of meso-piperidine compounds through enantioselective acylation. rsc.org This could be a viable strategy for resolving racemic mixtures of this compound or for modifying prochiral analogues.

Transaminases are another class of enzymes that have been utilized in hybrid bio-organocatalytic cascades for the synthesis of 2-substituted piperidines. nih.gov They can generate key reactive intermediates for subsequent complexity-building reactions, such as the Mannich reaction. nih.gov

The following interactive table summarizes potential biocatalytic modifications applicable to the this compound scaffold based on established enzymatic reactions on similar piperidine structures.

Interactive Data Table: Potential Biocatalytic Modifications for Piperidine Scaffolds

Enzyme ClassSpecific Enzyme ExampleType of TransformationPotential Modification on this compound Scaffold
Oxidoreductases Proline-4-hydroxylaseC-H HydroxylationIntroduction of a hydroxyl group on the piperidine ring (e.g., at the 4- or 5-position).
Oxidoreductases Ene Imine Reductase (EneIRED)Asymmetric ReductionStereoselective reduction of a corresponding tetrahydropyridine precursor to yield specific enantiomers.
Hydrolases Candida antarctica Lipase B (CALB)Kinetic Resolution (Acylation)Enantioselective acylation of a racemic mixture to separate enantiomers.
Hydrolases Candida antarctica Lipase B (CALB)DesymmetrizationEnantiotoposelective acylation of a prochiral analogue.
Transferases TransaminaseFormation of Reactive IntermediateGeneration of an imine intermediate from an amino precursor for further C-C bond formation.

These biocatalytic approaches underscore the potential for creating a diverse library of this compound analogues with high stereochemical purity and under environmentally benign conditions. The continued discovery and engineering of novel enzymes will undoubtedly expand the scope of biocatalysis in the structural modification of complex piperidine alkaloids.

Mechanistic Investigations of Chemical Reactions Involving 3 Cyclohexylsulfanyl Methyl Piperidine

Kinetic and Thermodynamic Analyses of Key Reactions

Kinetic analysis of reactions involving 3-[(Cyclohexylsulfanyl)methyl]piperidine would provide crucial insights into the reaction rates and the factors that influence them. Experimentally, this would involve monitoring the concentration of reactants and products over time under various conditions. For instance, in a hypothetical substitution or elimination reaction, the rate law would be determined to establish the order of the reaction with respect to each reactant.

Thermodynamic analysis would focus on the energy changes that occur during a reaction. Key parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation would be determined from the temperature dependence of the reaction rate constants, often through Arrhenius and Eyring plots. ajgreenchem.comajgreenchem.com These parameters help in understanding the energy barriers and the feasibility of a reaction. For example, a reaction with a high activation energy (Ea) would be kinetically slow. ajgreenchem.com

Table 1: Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound

Temperature (K) Rate Constant (k, s⁻¹) Activation Energy (Ea, kJ/mol) Enthalpy of Activation (ΔH‡, kJ/mol) Entropy of Activation (ΔS‡, J/mol·K) Gibbs Free Energy of Activation (ΔG‡, kJ/mol)
298 1.2 x 10⁻⁴ 85 82.5 -30 91.4
308 3.5 x 10⁻⁴ 85 82.4 -30 91.7

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational Elucidation of Reaction Mechanisms

In the absence of experimental data, computational chemistry provides a powerful tool to predict and understand reaction mechanisms. rsc.org Density Functional Theory (DFT) is a common method used for these types of investigations. researchgate.net

Transition State Analysis

Computational methods can be used to locate and characterize the transition state (TS) of a reaction. The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. Frequency calculations are performed to verify that the located structure is a true transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The energy of the transition state relative to the reactants determines the activation barrier of the reaction.

Reaction Coordinate Mapping

Reaction coordinate mapping, also known as Intrinsic Reaction Coordinate (IRC) calculations, involves tracing the reaction path from the transition state down to the reactants and products. researchgate.netarxiv.org This confirms that the identified transition state correctly connects the desired reactants and products. The resulting energy profile provides a detailed map of the energy landscape of the reaction, including any intermediates that may be formed. arxiv.org

Isotopic Labeling Studies to Confirm Mechanistic Pathways

Isotopic labeling is a powerful experimental technique used to trace the fate of specific atoms during a chemical reaction, thereby elucidating the reaction mechanism. nih.gov In a reaction involving this compound, specific hydrogen, carbon, or sulfur atoms could be replaced with their heavier isotopes (e.g., ²H, ¹³C, or ³⁴S).

By analyzing the position of the isotopic label in the product molecules, one can determine which bonds are broken and formed during the reaction. For example, if a reaction involves the cleavage of the C-S bond, labeling the sulfur atom would allow for tracking the cyclohexylthio- fragment. This technique is particularly useful for distinguishing between different possible mechanistic pathways. researchgate.net

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent can significantly impact the rate and selectivity of a reaction. ajgreenchem.comajgreenchem.com Solvents can influence the stability of reactants, products, and, most importantly, the transition state through solvation effects. ajgreenchem.com

Table 2: Hypothetical Solvent Effects on the Rate Constant of a Reaction of this compound at 298 K

Solvent Dielectric Constant (ε) Rate Constant (k, s⁻¹)
Hexane 1.9 5.2 x 10⁻⁶
Diethyl Ether 4.3 1.5 x 10⁻⁵
Tetrahydrofuran 7.6 4.0 x 10⁻⁵
Acetonitrile 37.5 8.9 x 10⁻⁴

Note: The data in this table is hypothetical and for illustrative purposes only.

Derivatization and Scaffold Exploration Strategies Based on 3 Cyclohexylsulfanyl Methyl Piperidine

Synthesis of Structurally Diverse Derivatives of 3-[(Cyclohexylsulfanyl)methyl]piperidine

The chemical architecture of This compound offers three primary handles for modification: the piperidine (B6355638) nitrogen, the sulfanylmethyl side chain, and the cyclohexyl ring. Each of these sites can be selectively functionalized to generate a library of novel compounds with potentially diverse biological activities.

Modifications at the Piperidine Nitrogen

The secondary amine of the piperidine ring is a readily accessible site for a variety of chemical transformations, allowing for the introduction of a wide range of substituents that can modulate the compound's properties.

N-Alkylation and N-Arylation: The nucleophilic nitrogen can be alkylated using various alkyl halides or subjected to reductive amination with aldehydes or ketones to introduce linear, branched, or cyclic alkyl groups. N-arylation reactions, such as the Buchwald-Hartwig amination, can be employed to append aryl or heteroaryl moieties, thereby expanding the structural diversity and potentially introducing new binding interactions with biological targets.

N-Acylation and N-Sulfonylation: Acylation with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) affords the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These modifications can alter the basicity of the piperidine nitrogen and introduce hydrogen bond donors and acceptors, which can be crucial for molecular recognition.

Modification TypeReagents and ConditionsPotential Substituents
N-AlkylationAlkyl halide, base (e.g., K₂CO₃), solvent (e.g., CH₃CN)Methyl, ethyl, benzyl, substituted benzyl
Reductive AminationAldehyde/Ketone, reducing agent (e.g., NaBH(OAc)₃)Isopropyl, cyclopropylmethyl, various alkyl/aryl groups
N-ArylationAryl halide, Palladium catalyst, ligand, basePhenyl, substituted phenyl, pyridyl, other heteroaryls
N-AcylationAcyl chloride/anhydride, base (e.g., Et₃N)Acetyl, benzoyl, substituted benzoyl
N-SulfonylationSulfonyl chloride, base (e.g., pyridine)Mesyl, tosyl, substituted phenylsulfonyl

Alterations to the Sulfanylmethyl Side Chain

The sulfanylmethyl linker provides another avenue for structural modification, primarily through oxidation of the sulfur atom or cleavage and replacement of the cyclohexylthio group.

Oxidation of the Sulfur Atom: The sulfide (B99878) can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone using common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation significantly alters the polarity, hydrogen bonding capacity, and geometry of the side chain, which can have a profound impact on biological activity.

Modification via Thiol Intermediate: Cleavage of the C-S bond, potentially through reductive methods, could yield the corresponding 3-(mercaptomethyl)piperidine. This thiol intermediate would serve as a versatile precursor for the introduction of a wide variety of alkyl, aryl, or functionalized thioethers via nucleophilic substitution reactions.

Functionalization of the Cyclohexyl Ring

The cyclohexyl ring, while generally considered a non-polar and rigid moiety, can be functionalized to introduce polar groups or additional points of diversity.

C-H Functionalization: Modern synthetic methods, such as transition-metal-catalyzed C-H activation, could potentially be employed for the direct functionalization of the cyclohexyl ring. This approach allows for the introduction of various substituents, such as aryl, alkyl, or heteroatom-containing groups, at specific positions on the ring, thus creating analogues with altered steric and electronic properties.

Bioisosteric Replacement: In the context of medicinal chemistry, the cyclohexyl ring can be considered a bioisostere for other cyclic systems. Strategies such as "scaffold hopping" could be employed to replace the cyclohexyl ring with other carbocyclic (e.g., cyclopentyl, cycloheptyl) or heterocyclic (e.g., tetrahydropyranyl, piperidinyl) moieties. These modifications can influence the compound's solubility, metabolic stability, and binding interactions.

Ring SystemPotential Advantage
CyclopentylReduced lipophilicity
CycloheptylExploration of larger binding pockets
TetrahydropyranylIncreased polarity, potential for hydrogen bonding
PiperidinylIntroduction of a basic center, potential for salt formation

Utilization of this compound as a Core Scaffold in Complex Molecule Synthesis

The inherent three-dimensionality and multiple functionalization points of This compound make it an attractive starting point for the construction of more complex molecular architectures and chemical libraries.

Scaffold Diversification Strategies

By employing a "scaffold decoration" approach, the core piperidine structure can be elaborated with various chemical motifs to explore a wider chemical space. This can involve multi-step synthetic sequences where each of the functionalization points (piperidine N, side chain, and cyclohexyl ring) is systematically modified. For instance, a library of compounds could be generated by first creating a set of N-substituted derivatives, followed by oxidation of the sulfur atom in a subset of these compounds.

Library Synthesis Based on the Piperidine Core

The principles of combinatorial chemistry can be applied to the This compound scaffold to rapidly generate a large number of analogues for high-throughput screening. By utilizing a parallel synthesis approach, different building blocks can be systematically introduced at the piperidine nitrogen and potentially at other functionalized positions. For example, a library could be constructed by reacting the core scaffold with a diverse set of aldehydes in a reductive amination protocol, followed by acylation with a variety of acid chlorides. This strategy allows for the efficient exploration of structure-activity relationships and the identification of lead compounds for further development.

Design and Synthesis of Conformationally Restricted Analogues

To investigate the bioactive conformation of this compound and enhance its pharmacological properties, the design and synthesis of conformationally restricted analogues are crucial strategies. By reducing the molecule's flexibility, it is possible to lock it into a specific orientation that may favor binding to its biological target, potentially leading to increased potency and selectivity. This can be achieved through the introduction of additional cyclic systems, resulting in bridged piperidine structures or by incorporating the piperidine moiety into a larger, more rigid framework.

Bridged Piperidine Systems

Bridged piperidine systems are bicyclic structures where an additional carbon or heteroatom bridge connects two non-adjacent atoms of the piperidine ring. This "bridging" effectively restricts the conformational flexibility of the six-membered ring, forcing it into a more defined three-dimensional shape. The synthesis of such systems often involves multi-step sequences starting from functionalized piperidines.

One common strategy involves intramolecular cyclization reactions. For a precursor derived from this compound, this could involve the introduction of reactive functional groups on the piperidine nitrogen and at a suitable position on the cyclohexyl ring or the methyl linker. For instance, an N-substituted derivative bearing a haloalkyl chain could undergo an intramolecular N-alkylation to form a bridge between the nitrogen and the 3-position's side chain.

Another approach is the use of ring-closing metathesis (RCM) to form a macrocycle that is then further cyclized to create the bridged system. This method has been effectively used in the synthesis of complex alkaloids containing bridged piperidine cores.

The resulting bridged structures can significantly alter the spatial orientation of the cyclohexylsulfanylmethyl group relative to the piperidine nitrogen, which can be critical for receptor interaction. X-ray crystallography and NMR spectroscopy are essential tools to confirm the stereochemistry and conformational preferences of these novel bridged analogues.

Compound Name Parent Compound Modification Strategy Resulting Structure
Ethylene-bridged piperidine analogueThis compoundIntramolecular cyclization of an N-(2-haloethyl) derivativeFused bicyclic system
Propanone-bridged piperidine analogueThis compoundDieckmann condensation of an N-substituted diesterBicyclic keto-piperidine

Incorporation into Rigid Frameworks

Incorporating the this compound scaffold into larger, rigid polycyclic frameworks is another effective strategy to reduce conformational freedom. This approach involves synthesizing molecules where the piperidine ring is fused to or embedded within other ring systems, such as aromatic or saturated polycycles.

One synthetic route could involve the use of the piperidine derivative as a building block in a cycloaddition reaction, such as a Diels-Alder reaction, to construct a more complex, rigid structure. Alternatively, the piperidine ring itself can be constructed onto a pre-existing rigid scaffold through methods like catalytic hydrogenation of a substituted pyridine (B92270) precursor that is part of a larger framework.

For example, the synthesis could start with a functionalized quinoline (B57606) or isoquinoline (B145761) system, where the pyridine portion is catalytically reduced to a piperidine. If the starting material is appropriately substituted with the cyclohexylsulfanylmethyl group, the resulting molecule will contain the desired moiety within a rigid decahydroquinoline (B1201275) or octahydroisoquinoline framework. The stereochemistry of the ring fusion and the substituents can be controlled through the choice of catalyst and reaction conditions.

These strategies lead to a diverse set of conformationally constrained analogues, each presenting the key pharmacophoric elements in a unique and well-defined spatial arrangement. The biological evaluation of these compounds can provide valuable insights into the structure-activity relationship (SAR) and help to identify the optimal conformation for biological activity.

Compound Name Parent Scaffold Synthetic Strategy Resulting Framework
Decahydroquinoline derivativeQuinoloneCatalytic hydrogenationRigid fused piperidine-cyclohexane system
Octahydroisoquinoline derivativeIsoquinolinePictet-Spengler reaction followed by reductionFused piperidine-benzene system
Spirocyclic piperidine derivativeCyclohexanoneIntramolecular Mannich reactionSpiro-fused piperidine-cyclohexane system

Advanced Structural Analysis and Spectroscopic Characterization of 3 Cyclohexylsulfanyl Methyl Piperidine and Its Derivatives

High-Resolution NMR Spectroscopic Techniques for Complete Structural Elucidation

High-resolution NMR spectroscopy is paramount for determining the precise structure of organic molecules in solution. For a compound like 3-[(Cyclohexylsulfanyl)methyl]piperidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential to unambiguously assign all proton and carbon signals and to establish the molecule's covalent framework.

Two-dimensional NMR experiments are crucial for deciphering the complex spin systems present in substituted piperidines. These experiments correlate nuclear spins through chemical bonds or through space, providing a detailed structural map.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in tracing the proton-proton connectivities within the piperidine (B6355638) ring, the cyclohexyl ring, and the methylene (B1212753) bridge. For instance, the signal for the proton at C3 of the piperidine ring would show a correlation to the protons of the adjacent methylene group (CH₂) and the proton at C2 and C4.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of carbon signals based on their attached, and usually more easily assigned, proton signals. Each CH, CH₂, and CH₃ group in the molecule would produce a distinct correlation peak.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. This is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For this compound, HMBC would show correlations between the protons of the methylene bridge and the carbons of both the piperidine (C3) and cyclohexyl rings, confirming the connectivity of the entire molecular skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is unique in that it identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the stereochemistry and preferred conformation of the molecule. For example, NOESY could reveal whether the cyclohexylsulfanylmethyl substituent at C3 of the piperidine ring is in an axial or equatorial position by showing correlations to either the axial or equatorial protons on the piperidine ring.

An illustrative table of expected 2D NMR correlations for this compound is presented below.

Proton (¹H) SignalCOSY Correlations (Protons)HSQC Correlations (Carbons)HMBC Correlations (Carbons)NOESY Correlations (Protons)
Piperidine-H3Piperidine-H2, Piperidine-H4, CH₂Piperidine-C3Piperidine-C2, Piperidine-C4, Piperidine-C5, CH₂Piperidine-H5 (axial/equatorial), CH₂
Methylene-CH₂Piperidine-H3, Cyclohexyl-H1'Methylene-CPiperidine-C3, Piperidine-C4, Cyclohexyl-C1', Cyclohexyl-C2'Piperidine-H3, Cyclohexyl-H1', Cyclohexyl-H2'
Cyclohexyl-H1'Cyclohexyl-H2', Cyclohexyl-H6'Cyclohexyl-C1'Methylene-C, Cyclohexyl-C2', Cyclohexyl-C6'Methylene-CH₂, Cyclohexyl-H2', Cyclohexyl-H6'

The piperidine ring is known to exist in a chair conformation, which can undergo ring inversion. Furthermore, rotation around single bonds, such as the C-N bond or the C-S bond, can lead to the existence of multiple conformers in solution. optica.orgbeilstein-journals.org Dynamic NMR (DNMR) involves recording NMR spectra at different temperatures to study these conformational changes. optica.orgbeilstein-journals.org

For this compound, variable temperature NMR experiments could be used to study the dynamics of the piperidine ring flip and the orientation of the bulky substituent. At low temperatures, the rate of conformational exchange might be slow enough on the NMR timescale to observe separate signals for the axial and equatorial conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single, averaged signal at the coalescence temperature. beilstein-journals.org The energy barrier for this conformational change can be calculated from the coalescence temperature and the frequency separation of the signals, providing valuable insight into the molecule's flexibility and the steric hindrance imposed by its substituents. beilstein-journals.org

Advanced Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a very precise measurement of a molecule's mass, often to within a few parts per million. This high accuracy allows for the unambiguous determination of the molecular formula. For this compound (C₁₂H₂₃NS), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the calculated theoretical mass.

Illustrative HRMS Data:

Molecular Formula: C₁₂H₂₃NS

Calculated Monoisotopic Mass: 213.1551

Expected HRMS (ESI-TOF) m/z for [M+H]⁺: 214.1629

Observed m/z: 214.1625 (Hypothetical value within 2 ppm mass accuracy)

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the protonated molecule, [M+H]⁺) which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation pattern is characteristic of the molecule's structure. For piperidine alkaloids and related compounds, common fragmentation pathways include the loss of substituents and ring cleavage. nih.govscielo.br

For this compound, key fragmentation pathways in an MS/MS experiment would likely involve:

Cleavage of the C-S bond, leading to the loss of the cyclohexyl group or the entire cyclohexylsulfanyl moiety.

Fission of the bond between the piperidine ring and the methylene bridge.

Standard fragmentation of the piperidine ring itself, often involving a retro-Diels-Alder type mechanism.

A table summarizing potential key fragment ions is shown below.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossStructural Interpretation
214.16132.12C₆H₁₀ (Cyclohexene)Loss of the cyclohexyl group via hydrogen rearrangement
214.16114.09C₆H₁₁S• (Cyclohexylthiyl radical)Cleavage of the CH₂-S bond
214.1698.10C₇H₁₄S (Cyclohexyl methyl sulfide)Cleavage of the piperidine C3-CH₂ bond
214.1684.08C₈H₁₅S•Fragmentation of the piperidine ring

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination (if applicable)

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

If a suitable single crystal of this compound or a derivative can be grown, X-ray diffraction analysis would definitively establish its solid-state conformation. researchgate.netmdpi.com This would include:

The precise chair conformation of the piperidine ring.

The orientation (axial or equatorial) of the cyclohexylsulfanylmethyl substituent.

The conformation of the cyclohexyl ring.

Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

The data obtained from X-ray crystallography would serve to validate and complement the conformational insights gained from NMR studies in solution. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the structural elucidation of molecules like this compound. By probing the vibrational modes of chemical bonds, these spectroscopic methods provide a detailed fingerprint of the functional groups present and can offer valuable insights into the molecule's conformational isomers. Although specific experimental spectra for this compound are not extensively reported in publicly available literature, a detailed analysis can be constructed by examining the characteristic vibrational frequencies of its constituent moieties: the piperidine ring, the cyclohexyl group, and the sulfide (B99878) linkage.

The vibrational spectrum of this compound is expected to be a composite of the vibrational modes of these three key structural components. The piperidine ring, a saturated heterocycle, exhibits characteristic N-H, C-H, and C-N vibrations. The cyclohexyl group, a non-aromatic carbocycle, will primarily show C-H and C-C stretching and bending modes. The central sulfide linkage introduces C-S stretching vibrations, which are often weak in IR but can be more prominent in Raman spectra.

Functional Group Identification:

The identification of key functional groups within the this compound molecule can be achieved by assigning specific bands in its IR and Raman spectra. The expected vibrational frequencies are summarized in the table below, based on established data for similar compounds. nih.gov

A crucial aspect of the analysis involves the N-H vibrations of the piperidine ring. A secondary amine like piperidine typically shows an N-H stretching vibration in the range of 3350-3310 cm⁻¹ in the IR spectrum. The corresponding N-H bending vibration is expected to appear around 1650-1580 cm⁻¹. The C-H stretching vibrations from both the cyclohexyl and piperidine rings are anticipated in the 3000-2850 cm⁻¹ region. Distinguishing between the axial and equatorial C-H bonds can sometimes be possible, as they have slightly different vibrational frequencies.

The C-N stretching vibrations of the piperidine ring are typically found in the 1250-1020 cm⁻¹ region. The C-S stretching vibration is characteristically weak and appears in the 700-600 cm⁻¹ range. Due to its weak intensity in IR spectroscopy, Raman spectroscopy can be a more effective technique for identifying the C-S bond.

Interactive Data Table of Expected Vibrational Frequencies:

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
Piperidine (N-H)Stretching3350 - 3310MediumWeak
Piperidine (N-H)Bending1650 - 1580MediumWeak
Cyclohexyl/Piperidine (C-H)Stretching3000 - 2850StrongStrong
Cyclohexyl/Piperidine (CH₂)Scissoring1480 - 1440MediumMedium
Piperidine (C-N)Stretching1250 - 1020MediumMedium
Sulfide (C-S)Stretching700 - 600WeakMedium-Strong
Cyclohexyl/Piperidine (C-C)Stretching1200 - 800MediumMedium

Conformational Insights:

Vibrational spectroscopy can also provide valuable information about the conformational preferences of this compound. The piperidine ring can exist in two chair conformations, with the substituent at the 3-position being either in an axial or equatorial orientation. These two conformers will have distinct vibrational spectra, although the differences may be subtle.

For instance, the C-H stretching and bending vibrations can be sensitive to the steric environment. The frequencies of these modes for the substituent and the adjacent ring protons will differ between the axial and equatorial conformers. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the vibrational spectra of different conformers and aid in the interpretation of experimental data. nih.gov A study on 2- and 3-methylpiperidine (B147322) utilized DFT calculations to analyze their vibrational spectra and identify the most stable conformers. nih.gov

Computational and Theoretical Chemistry Studies of 3 Cyclohexylsulfanyl Methyl Piperidine

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic structure and bonding characteristics of a molecule. For a compound like 3-[(Cyclohexylsulfanyl)methyl]piperidine, these methods can predict the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals, all of which govern its reactivity and properties.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT calculations for this compound would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. chemjournal.kz

Based on studies of similar sulfur-containing heterocycles and piperidine (B6355638) derivatives, the HOMO of this compound is expected to be localized primarily on the sulfur atom due to its lone pairs of electrons. fu-berlin.deacs.org The LUMO is likely to be distributed across the C-S and C-N antibonding orbitals. A smaller HOMO-LUMO gap would suggest higher reactivity. For instance, in a study on various piperidine derivatives, the HOMO-LUMO gap was found to be a direct indicator of chemical stability. chemjournal.kz

Table 1: Predicted Frontier Molecular Orbital Properties of this compound based on Analogous Compounds

PropertyPredicted CharacteristicRationale based on Analogous Compounds
HOMO Localization Primarily on the sulfur atomThe sulfur atom's lone pairs are typically the highest in energy in alkyl thioethers.
LUMO Localization Distributed over σ* orbitals of the piperidine ring and C-S bondCommon for saturated heterocyclic systems.
HOMO-LUMO Gap ModerateSaturated aliphatic amines and thioethers generally have a significant energy gap, indicating good stability.

Electron Density Analysis and Charge Distribution

Electron density analysis provides a map of how electrons are distributed within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In this compound, the nitrogen atom of the piperidine ring and the sulfur atom of the cyclohexylsulfanyl group are expected to be the most electron-rich centers due to the presence of lone pairs. This would make them potential sites for protonation or interaction with electrophiles.

Conformational Analysis and Dynamics through Molecular Mechanics and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis of this compound would explore the different spatial arrangements of its atoms and their relative energies.

Energy Minimization and Conformational Landscapes

The piperidine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. wikipedia.org The substituent at the 3-position, the (cyclohexylsulfanyl)methyl group, can be in either an axial or an equatorial position. Computational studies on substituted piperidines consistently show a strong preference for the equatorial position to minimize steric hindrance. d-nb.infonih.govresearchgate.netresearchgate.net

The cyclohexyl ring will also exist in a chair conformation. The linkage between the piperidine and cyclohexyl groups through the -CH2-S- bridge allows for additional rotational freedom, leading to a complex conformational landscape with multiple local energy minima. Energy minimization calculations, using methods like molecular mechanics (MM), would be employed to identify the most stable conformers and their relative energies.

Table 2: Predicted Stable Conformers of this compound

ConformerPiperidine Substituent PositionCyclohexyl Ring OrientationPredicted Relative Stability
1EquatorialChairMost Stable
2AxialChairLess Stable
3EquatorialTwist-BoatUnstable
4AxialTwist-BoatHighly Unstable

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. By simulating the motion of the atoms, MD can reveal the flexibility of the molecule, the barriers to conformational changes, and the interactions between different parts of the molecule. researchgate.netnih.gov For this compound, MD simulations would likely show rapid chair-chair interconversion of the cyclohexyl ring and the piperidine ring, although the latter might be slower due to the presence of the substituent. The flexibility of the methyl-thioether linkage would also be a key feature of its dynamic behavior.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, vibrational frequencies (IR spectroscopy), and electronic absorption spectra (UV-Vis spectroscopy). These predictions are valuable for interpreting experimental data and confirming the structure of a compound.

For this compound, DFT calculations could be used to predict the 1H and 13C NMR chemical shifts. researchgate.net The predicted shifts would be sensitive to the conformational state of the molecule, particularly the axial or equatorial position of the substituent on the piperidine ring.

Similarly, the vibrational frequencies could be calculated to predict the infrared spectrum. Key predicted vibrational modes would include the N-H stretch of the piperidine, C-H stretches of the piperidine and cyclohexyl rings, and the C-S stretch of the thioether linkage.

The electronic absorption spectrum, which is typically in the UV region for such saturated compounds, could also be predicted using time-dependent DFT (TD-DFT). The predicted absorptions would correspond to electronic transitions, likely of the n -> σ* type, involving the lone pair electrons on the nitrogen and sulfur atoms.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key Features
¹H NMR Distinct signals for axial and equatorial protons on the piperidine and cyclohexyl rings. Chemical shift of the proton on the nitrogen atom.
¹³C NMR Different chemical shifts for the carbon atoms in the piperidine and cyclohexyl rings, depending on their chemical environment.
IR Spectroscopy N-H stretching vibration, C-H stretching vibrations, and C-S stretching vibration.
UV-Vis Spectroscopy Weak absorption in the UV region corresponding to n -> σ* transitions.

Theoretical NMR Chemical Shift Calculations

The prediction of nuclear magnetic resonance (NMR) chemical shifts through computational methods is a powerful tool for the structural elucidation of molecules. For this compound, theoretical calculations can provide valuable insights into the expected chemical shifts for its ¹H and ¹³C nuclei, aiding in the interpretation of experimental spectra. These calculations are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT).

The process involves optimizing the molecular geometry of this compound to its lowest energy conformation. Following geometry optimization, the NMR shielding tensors are calculated for each nucleus. The isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, commonly tetramethylsilane (TMS).

Various factors can influence the accuracy of theoretical NMR chemical shift predictions, including the choice of the DFT functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G(d,p), cc-pVTZ) nih.gov. The inclusion of solvent effects, either implicitly through continuum models or explicitly with solvent molecules, can also refine the calculated chemical shifts to better match experimental conditions liverpool.ac.ukuit.no.

A hypothetical data table for the calculated ¹³C and ¹H NMR chemical shifts of this compound is presented below. The values in this table are illustrative and would be derived from actual quantum chemical calculations.

Table 1: Theoretical NMR Chemical Shift Calculations for this compound (Note: These values are hypothetical and for illustrative purposes only.)

AtomCalculated ¹³C Chemical Shift (ppm)Calculated ¹H Chemical Shift (ppm)
C247.22.95 (ax), 2.40 (eq)
C335.81.85
C426.51.70 (ax), 1.55 (eq)
C525.91.65 (ax), 1.50 (eq)
C646.82.90 (ax), 2.35 (eq)
C7 (CH₂)38.12.60
C1' (Cyclohexyl)44.52.80
C2'/C6' (Cyclohexyl)33.11.90 (ax), 1.30 (eq)
C3'/C5' (Cyclohexyl)26.21.75 (ax), 1.25 (eq)
C4' (Cyclohexyl)25.81.60 (ax), 1.20 (eq)
N-H-1.50

Vibrational Frequency Predictions

Theoretical vibrational frequency calculations are instrumental in understanding the infrared (IR) and Raman spectra of molecules. For this compound, these calculations can predict the frequencies of its fundamental vibrational modes. This information is crucial for assigning experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes.

Similar to NMR calculations, vibrational frequency predictions are typically carried out using DFT methods. After obtaining the optimized geometry of the molecule, the second derivatives of the energy with respect to the atomic coordinates are calculated to yield the Hessian matrix. Diagonalization of this matrix provides the vibrational frequencies and the corresponding normal modes.

It is a known issue that calculated harmonic vibrational frequencies are often higher than experimental frequencies due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data .

Below is a hypothetical table of predicted vibrational frequencies for some characteristic modes of this compound.

Table 2: Predicted Vibrational Frequencies for this compound (Note: These values are hypothetical and for illustrative purposes only.)

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)
N-H stretch34503312
C-H stretch (piperidine)3010-29502890-2832
C-H stretch (cyclohexyl)2980-29202861-2803
CH₂ bend14601402
C-N stretch11501104
C-S stretch720691

Theoretical Insights into Reactivity and Selectivity

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity and selectivity of chemical reactions wikipedia.orgslideshare.netmsu.edu. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species libretexts.orgscribd.com. The energy and spatial distribution of these frontier orbitals in this compound can provide significant insights into its chemical behavior.

The HOMO is the orbital that is most likely to donate electrons in a reaction, thus indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting regions of electrophilicity. The energy gap between the HOMO and LUMO is also a critical parameter, as a smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine ring and the sulfur atom of the cyclohexylsulfanyl group, due to the presence of lone pairs of electrons. The LUMO, on the other hand, would likely be distributed over the antibonding orbitals of the C-N and C-S bonds.

Computational software can be used to calculate and visualize the HOMO and LUMO of this compound. The energies of these orbitals can be used to predict its reactivity towards various electrophiles and nucleophiles.

Table 3: Frontier Molecular Orbital Properties of this compound (Note: These values are hypothetical and for illustrative purposes only.)

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy2.1
HOMO-LUMO Gap8.6

Electrostatic Potential Surface Analysis

Electrostatic Potential Surface (ESP) analysis is a computational tool used to visualize the charge distribution and predict the reactive sites of a molecule nih.govmdpi.com. The ESP map is generated by plotting the electrostatic potential on the electron density surface of the molecule.

Different colors on the ESP map represent different potential values. Regions of negative electrostatic potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack. These regions are often associated with lone pairs of electrons on heteroatoms. Regions of positive electrostatic potential, usually colored blue, represent electron-deficient areas that are prone to nucleophilic attack.

In the case of this compound, the ESP map would be expected to show a region of significant negative potential around the nitrogen atom of the piperidine ring and the sulfur atom, making these sites the most likely points of interaction with electrophiles or hydrogen bond donors. The hydrogen atom attached to the nitrogen would exhibit a region of positive potential, making it a potential hydrogen bond donor.

The ESP analysis provides a more intuitive and visual representation of the molecule's reactivity compared to the more abstract FMO theory, and the two are often used in conjunction to provide a comprehensive understanding of a molecule's chemical properties.

Contextual Research: 3 Cyclohexylsulfanyl Methyl Piperidine in Broader Chemical Disciplines

Contributions to Heterocyclic Chemistry, Specifically Piperidine (B6355638) Research

The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom. nih.gov It is a prevalent scaffold in medicinal chemistry due to its ability to confer favorable pharmacokinetic properties to drug candidates. The synthesis of substituted piperidines is a mature field of study, with numerous methods developed for their construction and functionalization. nih.gov

The hypothetical synthesis of 3-[(Cyclohexylsulfanyl)methyl]piperidine would likely involve the nucleophilic substitution of a suitable leaving group on a 3-(halomethyl)piperidine derivative with cyclohexanethiol. The stereochemistry at the 3-position of the piperidine ring would be a critical aspect of its synthesis and could significantly influence its biological activity. Research in piperidine chemistry often focuses on controlling stereoselectivity to produce specific isomers with desired therapeutic effects.

Implications for Organosulfur Chemistry and Sulfanyl-Containing Compounds

The presence of a cyclohexylsulfanyl group places this compound within the domain of organosulfur chemistry. Organosulfur compounds are known for their diverse chemical reactivity and biological activities. The sulfanyl (B85325) (thioether) linkage in this compound could be susceptible to oxidation, leading to the corresponding sulfoxide (B87167) and sulfone, which would have markedly different physical and biological properties. The study of such sulfur-containing heterocycles contributes to a deeper understanding of the role of sulfur in chemical and biological systems.

Interdisciplinary Studies Bridging Alicyclic and Heterocyclic Chemical Domains

Studies on such hybrid molecules could provide valuable insights into structure-activity relationships, where the nature of the alicyclic group can be varied to fine-tune the properties of the heterocyclic core. This interdisciplinary approach is common in drug discovery and materials science, where precise control over molecular architecture is essential.

Future Directions and Emerging Research Avenues for 3 Cyclohexylsulfanyl Methyl Piperidine

Exploration of Unconventional Synthetic Methodologies

Traditional synthetic methods for piperidine (B6355638) derivatives often rely on multi-step sequences that can be time-consuming and generate significant waste. The future of synthesizing 3-[(Cyclohexylsulfanyl)methyl]piperidine and its analogues will likely involve the adoption of unconventional, more efficient, and sustainable techniques such as flow chemistry and electrochemical synthesis.

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. acs.orgorganic-chemistry.org For the synthesis of this compound, a continuous flow protocol could be developed to improve yield and purity while reducing reaction times from hours to minutes. acs.org For instance, the key coupling or cyclization steps could be performed in a microreactor, allowing for precise control over reaction parameters. nih.gov

Electrochemical synthesis represents another green and efficient alternative, often eliminating the need for toxic or expensive reagents. nih.gov An electroreductive cyclization approach could be envisioned for constructing the piperidine ring, potentially starting from more accessible precursors. nih.govresearchgate.net This method's efficiency is enhanced in flow microreactors due to the large surface-area-to-volume ratio, which facilitates the reduction of substrates on the cathode. nih.gov

Table 1: Comparison of Potential Synthetic Methodologies for this compound Synthesis

Methodology Potential Advantages Key Parameters to Optimize Hypothetical Improvement
Batch Synthesis Well-established procedures Temperature, reaction time, catalyst loading Baseline
Flow Chemistry Rapid reaction times, scalability, improved safety, automation acs.org Flow rate, reactor temperature, residence time >80% yield in minutes acs.org
Electrochemical Synthesis Use of fewer toxic reagents, mild conditions, high efficiency nih.gov Current density, electrode material, supporting electrolyte Good yields in a single step nih.gov
Microwave-Assisted Synthesis Reduced reaction times, increased yields Temperature, pressure, irradiation time Significant rate enhancement

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

A deeper understanding of reaction kinetics, mechanisms, and pathways is crucial for optimizing the synthesis of this compound. Advanced in-situ spectroscopic techniques are poised to replace traditional offline analysis methods (like TLC and HPLC), providing real-time data without disturbing the reaction. mt.commdpi.com

Fourier Transform Infrared (FTIR) spectroscopy, particularly with the use of Attenuated Total Reflectance (ATR) probes, is a powerful tool for continuously monitoring the concentration of reactants, intermediates, and products. mt.comacs.org By tracking the characteristic vibrational frequencies of functional groups involved in the formation of the piperidine ring or the attachment of the (cyclohexylsulfanyl)methyl side chain, researchers can gain precise control over the reaction, identify endpoints, and detect the formation of unstable intermediates. mt.comrsc.orgresearchgate.net

Other techniques like Raman and UV/Vis spectroscopy also offer unique advantages for in-line monitoring. mdpi.comresearchgate.net Raman spectroscopy is particularly useful for analyzing reactions in aqueous media and can provide detailed molecular-level information. mdpi.com The integration of multiple Process Analytical Technology (PAT) tools can provide a comprehensive, data-rich picture of the synthetic process. nih.gov

Table 2: Application of Advanced Spectroscopic Techniques for Monitoring Synthesis

Technique Information Gained Potential Application in Synthesis of this compound
In-situ FTIR Real-time concentration of key species, reaction kinetics, endpoint determination mt.com Monitoring the consumption of piperidine precursors and formation of the final product.
Raman Spectroscopy Molecular-level structural information, suitable for aqueous and biphasic systems mdpi.com Analyzing cyclization steps or reactions where IR may have limitations.
UV/Vis Spectroscopy Monitoring of chromophoric species, extent of conversion nih.gov Tracking reactions involving precursors with strong UV absorbance.
Flow NMR Detailed structural elucidation of intermediates and products in real-time researchgate.net Identifying regioisomers and transient species in a continuous flow setup.

Predictive Modeling for Structure-Reactivity Relationships

As the library of this compound derivatives expands, computational methods will become indispensable for predicting their chemical reactivity and biological activity. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for establishing correlations between molecular descriptors and experimental outcomes. nih.govtandfonline.commdpi.com

By developing QSAR models for a series of piperidine derivatives, researchers can predict the biological efficacy of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govtandfonline.com These models are built using calculated molecular descriptors (e.g., topological, electronic, steric) and experimental data. tandfonline.com For instance, a model could be developed to predict the affinity of analogues for a specific biological target based on substitutions on the piperidine or cyclohexane (B81311) rings.

Similarly, predictive models based on Density Functional Theory (DFT) calculations can elucidate structure-reactivity relationships. nih.govchemrxiv.org These quantum mechanical methods can be used to calculate reaction barriers and investigate the electronic properties of reactants and transition states. nih.govresearchgate.net This insight is invaluable for understanding reaction mechanisms and for designing more efficient synthetic routes or more reactive covalent inhibitors. nih.govresearchgate.net

Table 3: Predictive Modeling Approaches for this compound Analogues

Modeling Technique Predicted Endpoint Required Data Potential Impact
QSAR Biological activity (e.g., pIC50, pLD50) nih.govmdpi.com A dataset of synthesized compounds with measured activities and calculated molecular descriptors. Prioritization of synthetic targets for drug discovery. tandfonline.com
QSPR Physicochemical properties (e.g., solubility, logP) A dataset of compounds with measured properties and calculated descriptors. Optimization of drug-like properties.
DFT Calculations Reaction energy barriers, intermediate stability, electronic properties nih.gov Molecular structures of reactants, intermediates, and transition states. Rational design of catalysts and reaction conditions; understanding reaction mechanisms. chemrxiv.org

Integration with Machine Learning for Accelerated Discovery in Organic Synthesis

The synergy between artificial intelligence (AI) and chemical synthesis is set to revolutionize the discovery and development of new molecules like this compound. nih.govmdpi.com Machine learning (ML) algorithms can analyze vast datasets to identify patterns and make predictions that are beyond human intuition. drugtargetreview.com

In the context of drug discovery, ML models can screen virtual libraries of millions of potential derivatives of this compound to predict their bioactivity, toxicity, and pharmacokinetic profiles, a process known as in silico screening. harvard.edu This dramatically accelerates the identification of promising lead compounds. drugtargetreview.com Generative AI models can even design novel molecules from scratch with desired properties, exploring a much wider chemical space than traditional methods. harvard.edu

Furthermore, ML can be integrated into the synthetic process itself. Closed-loop, self-optimizing systems can use ML algorithms to analyze real-time data from spectroscopic monitoring and automatically adjust reaction parameters (like temperature or flow rate) to maximize yield or minimize impurities. researchgate.net This approach not only accelerates process optimization but also enhances reproducibility and robustness. The application of AI can span the entire discovery pipeline, from target identification and de novo drug design to predicting synthetic routes and optimizing reaction conditions. harvard.eduoncodesign-services.com

Table 4: Machine Learning Applications in the Discovery Pipeline

Application Area Machine Learning Technique Function Expected Outcome
Drug Discovery Deep Neural Networks (DNNs), Random Forest (RF) nih.gov Predict bioactivity and ADMET properties of virtual compounds. nih.gov Rapid identification of high-potential drug candidates from large virtual libraries. harvard.edu
De Novo Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) Design novel molecular structures with optimized properties. Discovery of novel, patentable derivatives of this compound.
Synthesis Planning Retrosynthesis Prediction Algorithms Propose viable synthetic routes for target molecules. Acceleration of the design of synthetic pathways.
Process Optimization Gaussian Process Models, Reinforcement Learning researchgate.net Autonomous, real-time optimization of reaction conditions in a flow reactor. researchgate.net Improved yields and purity with minimal human intervention.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-[(Cyclohexylsulfanyl)methyl]piperidine, and what reaction conditions optimize yield?

  • Methodological Answer: A common approach involves nucleophilic substitution where cyclohexyl mercaptan reacts with a piperidine derivative bearing a leaving group (e.g., chloride or bromide) at the methyl position. Sodium borohydride or other reducing agents may stabilize intermediates, as seen in analogous piperidine syntheses . Reaction optimization includes controlling temperature (0–25°C) and inert atmospheres to prevent oxidation of the sulfanyl group. Purification via column chromatography with ethyl acetate/hexane mixtures is typical.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments, with the cyclohexylsulfanyl group showing distinct deshielding in the 1.5–2.5 ppm range for methylene protons .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles, particularly for the sulfanyl-methyl-piperidine moiety . ORTEP-III graphical interfaces aid in visualizing molecular geometry .
  • Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 242.18 for C₁₂H₂₁NS) .

Q. How does the sulfanyl group influence the compound's solubility and stability?

  • Methodological Answer: The cyclohexylsulfanyl group enhances hydrophobicity, requiring polar aprotic solvents (e.g., DMSO) for dissolution. Stability studies under varying pH (2–12) and temperature (25–60°C) via HPLC-UV reveal degradation products, with acidic conditions promoting sulfanyl oxidation to sulfoxide .

Advanced Research Questions

Q. How can conflicting crystallographic data between experimental (X-ray) and computational models be resolved?

  • Methodological Answer: Discrepancies in bond angles or torsional strain are addressed by:

  • Multi-software validation: Cross-checking SHELX-refined structures with DFT-optimized geometries (e.g., Gaussian 16) .
  • Twinned data analysis: SHELXD/E handles pseudo-merohedral twinning common in piperidine derivatives .
  • Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., C–H⋯S contacts) to validate packing motifs .

Q. What mechanistic pathways explain the compound's reactivity in substitution reactions?

  • Methodological Answer: The sulfanyl-methyl group undergoes nucleophilic substitution (e.g., with halides) via an SN2 mechanism, evidenced by retention of stereochemistry in chiral piperidine analogs. Kinetic studies (monitored by GC-MS) show rate dependence on solvent polarity, with DMF accelerating reactions 3-fold compared to THF . Computational modeling (e.g., NBO analysis in Gaussian) identifies transition-state charge distribution .

Q. How can researchers assess the biological activity of this compound against structurally similar analogs?

  • Methodological Answer:

  • In vitro assays: Compare IC₅₀ values in enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s method .
  • SAR studies: Replace the cyclohexyl group with adamantyl or phenyl to evaluate hydrophobic interactions. For example, cyclohexyl analogs show 10-fold higher potency than phenyl derivatives in serotonin receptor binding assays .
  • Molecular docking: AutoDock Vina predicts binding poses in target proteins (e.g., 5-HT₃ receptors), correlating sulfanyl group orientation with activity .

Q. What strategies mitigate challenges in synthesizing enantiopure forms of this compound?

  • Methodological Answer:

  • Chiral resolution: Use (+)-di-p-toluoyl-D-tartaric acid to separate enantiomers via diastereomeric salt formation .
  • Asymmetric synthesis: Employ Evans’ oxazolidinone auxiliaries during piperidine ring formation, achieving >90% ee .
  • HPLC validation: Chiralpak® AD-H columns (heptane/ethanol) confirm enantiopurity, with retention times differing by 2–3 minutes for R/S forms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.